3,3-Difluoro-N'-hydroxycyclohexane-1-carboximidamide
CAS No.:
Cat. No.: VC17791907
Molecular Formula: C7H12F2N2O
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12F2N2O |
|---|---|
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 3,3-difluoro-N'-hydroxycyclohexane-1-carboximidamide |
| Standard InChI | InChI=1S/C7H12F2N2O/c8-7(9)3-1-2-5(4-7)6(10)11-12/h5,12H,1-4H2,(H2,10,11) |
| Standard InChI Key | OSXMEQOTHHELAG-UHFFFAOYSA-N |
| Isomeric SMILES | C1CC(CC(C1)(F)F)/C(=N/O)/N |
| Canonical SMILES | C1CC(CC(C1)(F)F)C(=NO)N |
Introduction
3,3-Difluoro-N'-hydroxycyclohexane-1-carboximidamide is a complex organic compound with a molecular formula of C7H10F2N2O and a molecular weight of approximately 178.17 g/mol. This compound is characterized by its cyclohexane ring structure substituted with hydroxyl and difluoromethyl groups, which significantly influence its chemical and biological properties. The presence of fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Synthesis of 3,3-Difluoro-N'-hydroxycyclohexane-1-carboximidamide
The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of cyclohexanone with difluoroamine under specific conditions to introduce the difluoro groups. The resulting intermediate is then treated with hydroxylamine to form the final product. This synthetic route requires careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions and Analysis
3,3-Difluoro-N'-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound's difluoro groups can be replaced by other nucleophiles under appropriate conditions, which is useful in synthesizing derivatives with different properties.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Corresponding oxides |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
| Substitution | Various nucleophiles | Derivatives with replaced difluoro groups |
Biological Activity and Research Applications
This compound has been studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules. Its antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been demonstrated, with a Minimum Inhibitory Concentration (MIC) as low as 8 µg/mL. Additionally, it has shown cytotoxic effects on human cancer cell lines, inducing apoptosis selectively in malignant cells while sparing normal cells, with an IC50 value of approximately 15 µg/mL for breast cancer cell lines.
| Biological Activity | MIC/IC50 | Target Organisms/Cell Lines |
|---|---|---|
| Antimicrobial | 8 µg/mL | Staphylococcus aureus, Escherichia coli |
| Cytotoxicity | 15 µg/mL | Breast cancer cell lines |
Therapeutic and Industrial Applications
The compound is being explored for its potential therapeutic applications, including the development of new drugs or as a lead compound for drug discovery. Its unique structural features make it a versatile candidate for various industrial applications, such as in the production of specialty chemicals and new materials.
Comparison with Similar Compounds
3,3-Difluoro-N'-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds like 3,3-difluoro-N'-hydroxycyclopentane-1-carboximidamide. While both share similar structural features, the cyclohexane derivative's larger ring size influences its chemical reactivity and biological activity. This difference can lead to variations in their therapeutic and industrial applications.
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